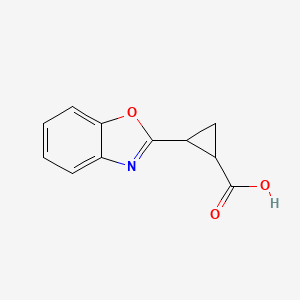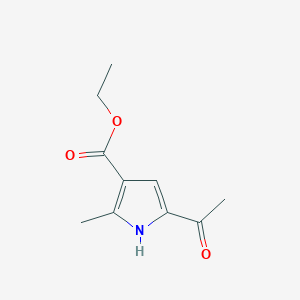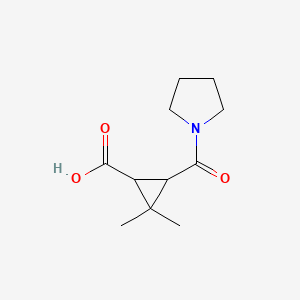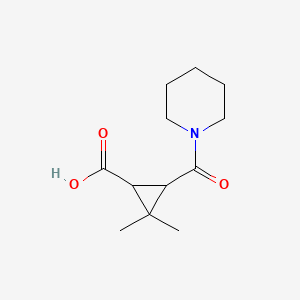![molecular formula C22H27N3O4 B1326866 ((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid CAS No. 1142205-51-3](/img/structure/B1326866.png)
((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid: is a complex organic compound that features a combination of aromatic and piperazine moieties
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE by inhibiting their activity . This inhibition increases the levels of acetylcholine in the brain, which can help improve cognitive functions . The compound with the p-methylphenyl group shows competitive inhibition .
Biochemical Pathways
By inhibiting AChE and BChE, the compound affects the cholinergic transmission pathway . This pathway is involved in many cognitive processes, and its dysfunction is associated with neurodegenerative diseases like Alzheimer’s . The compound’s action on this pathway could potentially help alleviate symptoms of these diseases .
Pharmacokinetics
The compound’s high specific affinity for its targets suggests that it may have good bioavailability .
Result of Action
The inhibition of AChE and BChE by the compound leads to an increase in acetylcholine levels . This can result in improved cognitive functions, making the compound potentially useful for the treatment of neurodegenerative diseases like Alzheimer’s .
Action Environment
Biochemical Analysis
Biochemical Properties
((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase and butyrylcholinesterase . These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in many neural functions. The compound interacts with the active sites of these enzymes, leading to competitive inhibition. This interaction is facilitated by the methoxyphenyl and methylphenyl groups, which bind to the enzyme’s active site, preventing the hydrolysis of acetylcholine.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . This elevation in acetylcholine levels can enhance cholinergic signaling, impacting gene expression and cellular metabolism. The compound’s effects on cellular processes are particularly relevant in the context of neurodegenerative diseases, where cholinergic signaling is often impaired.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of acetylcholinesterase and butyrylcholinesterase . The methoxyphenyl and methylphenyl groups of the compound interact with the enzyme’s active site, leading to competitive inhibition. This inhibition prevents the hydrolysis of acetylcholine, resulting in increased levels of the neurotransmitter. Additionally, the compound may influence gene expression by modulating cholinergic signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under controlled conditions, but its efficacy may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of acetylcholinesterase, resulting in prolonged cholinergic signaling.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites may further undergo conjugation reactions, resulting in their excretion via the renal pathway.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is absorbed into cells through passive diffusion and active transport mechanisms. Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and butyrylcholinesterase. Additionally, the compound may be targeted to specific cellular compartments through post-translational modifications or targeting signals. These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 4-methylphenylpiperazine with an appropriate acylating agent.
Coupling with 4-Methoxyphenyl: The piperazine derivative is then coupled with 4-methoxyphenyl through a nucleophilic substitution reaction.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Comparison with Similar Compounds
((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid: can be compared with similar compounds such as:
4-Methoxyphenethylamine: Similar in structure but lacks the piperazine and acetic acid moieties.
4-Methoxyphenylacetonitrile: Contains the methoxyphenyl group but differs in the functional groups attached.
2-(4-Methylphenyl)piperazine: Shares the piperazine core but lacks the methoxyphenyl and acetic acid components.
These comparisons highlight the unique combination of functional groups in This compound , which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methoxy-N-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-17-3-5-18(6-4-17)23-11-13-24(14-12-23)21(26)15-25(16-22(27)28)19-7-9-20(29-2)10-8-19/h3-10H,11-16H2,1-2H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBXYXXJLCYGHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(CC(=O)O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326796.png)


![3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326809.png)
![2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1326811.png)
![2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-YL)-carbonyl]cyclopropanecarboxylic acid](/img/structure/B1326814.png)
![((4-Methoxyphenyl){2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}amino)acetic acid](/img/structure/B1326821.png)
![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326822.png)
![((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid](/img/structure/B1326826.png)
![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326827.png)
![{(4-Methoxyphenyl)[2-(morpholin-4-ylamino)-2-oxoethyl]amino}acetic acid](/img/structure/B1326829.png)
![((4-Methoxyphenyl){2-[(4-methylpiperazin-1-YL)-amino]-2-oxoethyl}amino)acetic acid](/img/structure/B1326830.png)
